molecular formula C9H6ClNO2S B6279414 METHYL 4-CHLOROTHIENO[3,2-C]PYRIDINE-7-CARBOXYLATE CAS No. 55040-71-6

METHYL 4-CHLOROTHIENO[3,2-C]PYRIDINE-7-CARBOXYLATE

Cat. No.: B6279414
CAS No.: 55040-71-6
M. Wt: 227.7
InChI Key:
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Description

Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate: is a chemical compound with the molecular formula C9H6ClNO2S and a molecular weight of 227.67 g/mol It is a heterocyclic compound containing a thieno[3,2-c]pyridine core structure, which is substituted with a chlorine atom at the 4-position and a carboxylate ester group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloronicotinic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial, anti-inflammatory, or anticancer activities .

Industry: In the industrial sector, this compound is utilized in the development of specialty chemicals and materials. Its derivatives may find applications in the production of dyes, pigments, and other functional materials .

Mechanism of Action

The mechanism of action of methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate and its derivatives depends on their specific molecular targets and pathwaysFor example, derivatives with antimicrobial activity may inhibit bacterial enzymes or disrupt cell membrane integrity .

Comparison with Similar Compounds

  • Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate
  • Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate
  • 4-chlorothieno[3,2-c]pyridine-2-carboxylic acid methyl ester

Comparison: Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate is unique due to its specific substitution pattern and the position of the ester group. This structural uniqueness can lead to different chemical reactivity and biological activity compared to its analogs. For instance, the position of the chlorine atom and the ester group can influence the compound’s ability to interact with biological targets and its overall pharmacokinetic properties .

Properties

CAS No.

55040-71-6

Molecular Formula

C9H6ClNO2S

Molecular Weight

227.7

Purity

95

Origin of Product

United States

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